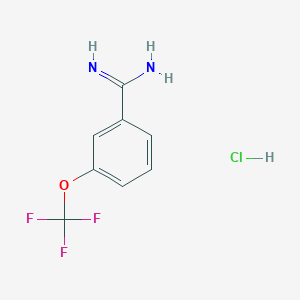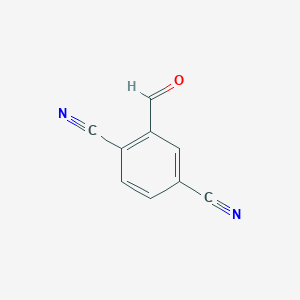
2-Formylbenzene-1,4-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Formylbenzene-1,4-dicarbonitrile (FDC) is an organic compound that belongs to the family of benzene derivatives. It has two cyano groups and one aldehyde group attached to a benzene ring. FDC has been widely used in the field of organic chemistry due to its unique chemical properties.
作用機序
The mechanism of action of 2-Formylbenzene-1,4-dicarbonitrile is not fully understood. However, it is believed that 2-Formylbenzene-1,4-dicarbonitrile exerts its biological effects by interacting with cellular components such as DNA, RNA, and proteins. 2-Formylbenzene-1,4-dicarbonitrile has been shown to form covalent adducts with DNA, which can lead to DNA damage and cell death. 2-Formylbenzene-1,4-dicarbonitrile has also been found to inhibit the activity of enzymes involved in DNA replication and repair. Furthermore, 2-Formylbenzene-1,4-dicarbonitrile has been shown to inhibit the activity of enzymes involved in cell signaling pathways, which can lead to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects
2-Formylbenzene-1,4-dicarbonitrile has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in lipid metabolism, which can lead to the accumulation of lipids in cells. 2-Formylbenzene-1,4-dicarbonitrile has also been found to inhibit the activity of enzymes involved in glucose metabolism, which can lead to the inhibition of cell proliferation. Furthermore, 2-Formylbenzene-1,4-dicarbonitrile has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
実験室実験の利点と制限
2-Formylbenzene-1,4-dicarbonitrile has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in large quantities. 2-Formylbenzene-1,4-dicarbonitrile has also been found to exhibit a wide range of biological activities, making it a versatile tool for studying various cellular processes. However, 2-Formylbenzene-1,4-dicarbonitrile also has some limitations. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Furthermore, 2-Formylbenzene-1,4-dicarbonitrile can be unstable under certain conditions, which can affect its biological activity.
将来の方向性
There are several future directions for research on 2-Formylbenzene-1,4-dicarbonitrile. One area of interest is the development of 2-Formylbenzene-1,4-dicarbonitrile-based drugs for the treatment of cancer and viral infections. Another area of interest is the study of 2-Formylbenzene-1,4-dicarbonitrile's mechanism of action, particularly its interaction with cellular components such as DNA and proteins. Furthermore, the development of new synthesis methods for 2-Formylbenzene-1,4-dicarbonitrile could lead to the production of more potent analogs with improved biological activity.
合成法
The synthesis of 2-Formylbenzene-1,4-dicarbonitrile can be achieved by reacting 2-nitrobenzaldehyde with malononitrile in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation mechanism, which involves the formation of a carbon-carbon double bond between the aldehyde group and the malononitrile molecule. The resulting product is then reduced with a reducing agent such as sodium borohydride to yield 2-Formylbenzene-1,4-dicarbonitrile.
科学的研究の応用
2-Formylbenzene-1,4-dicarbonitrile has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antitumor, antibacterial, antifungal, and antiviral properties. 2-Formylbenzene-1,4-dicarbonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis, a form of programmed cell death. It has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. 2-Formylbenzene-1,4-dicarbonitrile has been tested against several viruses, including HIV, and has been found to exhibit antiviral activity.
特性
CAS番号 |
164932-42-7 |
|---|---|
製品名 |
2-Formylbenzene-1,4-dicarbonitrile |
分子式 |
C9H4N2O |
分子量 |
156.14 g/mol |
IUPAC名 |
2-formylbenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C9H4N2O/c10-4-7-1-2-8(5-11)9(3-7)6-12/h1-3,6H |
InChIキー |
IJRZHESCEKKNGQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C#N)C=O)C#N |
正規SMILES |
C1=CC(=C(C=C1C#N)C=O)C#N |
同義語 |
1,4-Benzenedicarbonitrile, 2-formyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



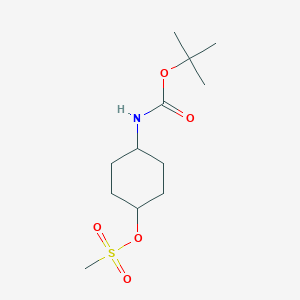
![2-Hydroxy-2-[(4-nitrobenzoyl)amino]acetic acid](/img/structure/B62168.png)
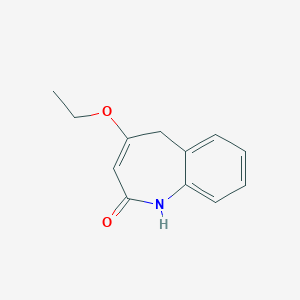
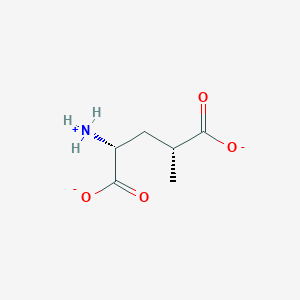



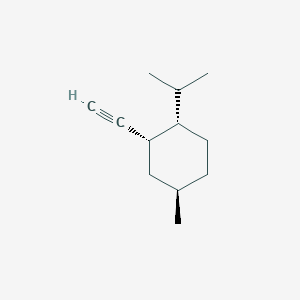
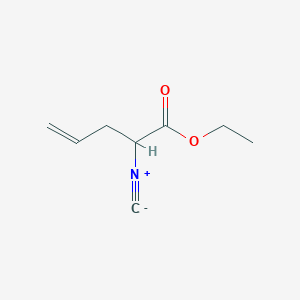
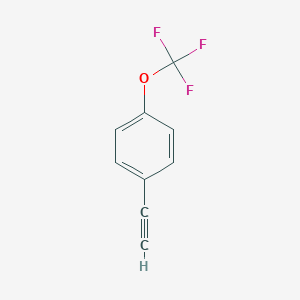
![6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one](/img/structure/B62185.png)
![[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (Z)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate](/img/structure/B62186.png)

